Sodium isooctadecanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
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Properties
CAS No. |
64248-79-9 |
|---|---|
Molecular Formula |
C18H35NaO2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
sodium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.Na/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
FRHNXUKHAUWMOQ-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Other CAS No. |
64248-79-9 |
Origin of Product |
United States |
Chemical Reactions Analysis
(a) Saponification of Triglycerides
Reacting fats/oils (e.g., stearin) with sodium hydroxide produces sodium stearate and glycerol:
Tallow (high in stearic acid triglycerides) is a common feedstock, yielding ~25% sodium stearate .
(b) Neutralization of Stearic Acid
Direct reaction of stearic acid with sodium hydroxide:
This method ensures high purity (>99%) and is used in pharmaceutical-grade production .
Formation of Metal Soaps
Sodium stearate reacts with metal salts to form hydrophobic soaps with industrial applications:
| Reaction | Product | Application |
|---|---|---|
| Calcium stearate | Lubricants, PVC stabilizers | |
| Zinc stearate | Rubber vulcanization, cosmetics |
These reactions occur in the presence of stearyl alcohol, enhancing soap density and mechanical strength .
Micellization and Surfactant Behavior
In aqueous solutions, sodium stearate self-assembles into micelles (critical micelle concentration: ~0.1–1 mM):
-
Structure : Hydrophobic hydrocarbon chains cluster inward, while carboxylate heads face outward.
-
Applications :
IR spectroscopy confirms micellar organization, with carboxylate antisymmetric () and symmetric () stretching vibrations at 1,550 cm⁻¹ and 1,413 cm⁻¹ , respectively .
Polymer Chemistry Interactions
Sodium stearate modifies polymer properties through:
(a) Lubrication and Stabilization
(b) Reactive Modifier
-
Forms polyimide foams with indoleamine-isocyanate copolymers, enhancing compressive strength by 25% .
-
Enables anti-static polyethylene production via ionic interactions .
Acid Hydrolysis and pH Sensitivity
Under acidic conditions, sodium stearate reverts to stearic acid:
This reaction limits its use in low-pH environments (e.g., gastric fluids) .
Oxidation Inhibition in Industrial Processes
Sodium stearate prevents auto-oxidation of sulfide ores during flotation by forming a protective monolayer (adsorption energy: ~−45 kJ/mol) .
Thermal Degradation
At temperatures >750°C, sodium stearate decomposes into hydrocarbons and sodium carbonate:
Thermogravimetric analysis (TGA) shows mass loss onset at 200°C , with complete decomposition by 500°C .
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